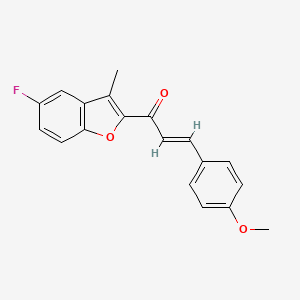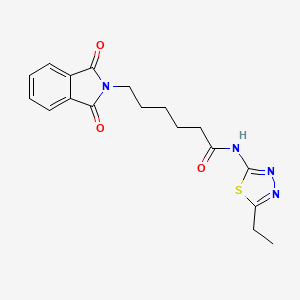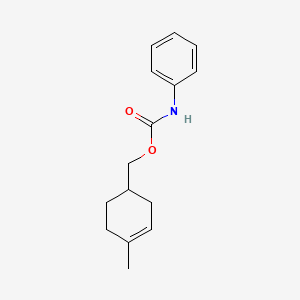![molecular formula C18H15NO2 B15030184 2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B15030184.png)
2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a compound belonging to the class of styrylquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core with a styryl group substituted at the 2-position and a methoxyphenyl group at the 3-position.
Méthodes De Préparation
The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves a condensation reaction. One common method is the Perkin reaction, where quinaldine or 8-hydroxyquinoline reacts with the appropriate aromatic aldehydes under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetic anhydride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the styryl group to a single bond.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong acids or bases. Common reagents include bromine or chlorine for halogenation reactions.
Applications De Recherche Scientifique
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydroorotate dehydrogenase (DHODH) and tryparedoxin peroxidase (TXNPx) in Leishmania . These interactions disrupt the metabolic pathways of the parasite, leading to its death. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL include other styrylquinolines and quinoline derivatives. Some examples are:
- 2-[(E)-2-(2-ACETYLOXY-4-METHOXYPHENYL)ETHENYL]QUINOLINE
- 2-[(E)-2-(2-ACETYLOXY-5-NITROPHENYL)ETHENYL]QUINOLINE
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties
Propriétés
Formule moléculaire |
C18H15NO2 |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
2-[(E)-2-(3-methoxyphenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C18H15NO2/c1-21-16-6-2-4-13(12-16)8-10-15-11-9-14-5-3-7-17(20)18(14)19-15/h2-12,20H,1H3/b10-8+ |
Clé InChI |
SADQNNIVDUABSE-CSKARUKUSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
SMILES canonique |
COC1=CC=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Solubilité |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B15030105.png)
![(2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B15030107.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline](/img/structure/B15030108.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15030109.png)
![6-imino-7-(3-methoxypropyl)-N,13-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030117.png)

![Ethyl 5-[(3-cyclopentylpropanoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B15030138.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B15030142.png)
![5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B15030145.png)
![6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030160.png)



![6-Imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030195.png)
